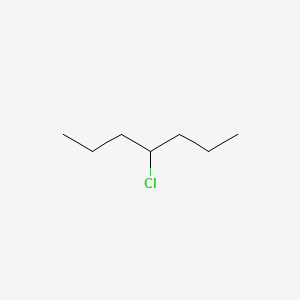

4-Chloroheptane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloroheptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl/c1-3-5-7(8)6-4-2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSGWAXIEMEWCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90244254 | |

| Record name | 4-Chloroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

998-95-8 | |

| Record name | 4-Chloroheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLOROHEPTANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloroheptane

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Chloroheptane, including its chemical identity, physicochemical properties, detailed safety and handling protocols, and a representative synthetic route. The information is intended to support laboratory research and development activities.

Chemical Identification and Properties

This compound is an organic compound classified as a chlorinated hydrocarbon.[1] It consists of a seven-carbon aliphatic chain with a single chlorine atom substituted at the fourth carbon position. Its primary applications are as a solvent and as an intermediate in the synthesis of other chemical compounds.[1]

CAS Number: 998-95-8[1][2][3][4][5]

Molecular Formula: C₇H₁₅Cl[1][2][4][5]

Molecular Weight: 134.65 g/mol [1][3][4][6]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound. This data is essential for designing experiments, understanding its behavior in various systems, and ensuring safe handling.

| Property | Value | Source(s) |

| Melting Point | -69.5°C (estimate) | [1][4][5] |

| Boiling Point | 152.39°C (estimate) | [1][4][5] |

| 322.1 K (49°C) at 0.028 bar | [2] | |

| Flash Point | 39.2°C | [1] |

| Density | 0.8710 g/cm³ | [1][4][5] |

| Refractive Index | 1.4237 | [1][4][5] |

| Vapor Pressure | 6.54 mmHg at 25°C | [1] |

| Dielectric Constant | 6.54 | [3] |

Safety and Handling

Comprehensive understanding and adherence to safety protocols are critical when working with this compound.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard Statement:

Precautionary Statements:

-

P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6][7]

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is recommended:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]

-

Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves that have been inspected prior to use.[7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7]

Handling and Storage

-

Handling: Handle in a well-ventilated place.[7] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[7]

-

Storage: While specific storage temperatures are not consistently provided, general best practices for flammable liquids should be followed. Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

First-Aid Measures

-

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group in 4-heptanol (B146996) using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The following protocol describes a generalized procedure based on standard organic synthesis methodologies.

Chlorination of 4-Heptanol using Thionyl Chloride

This protocol outlines the conversion of 4-heptanol to this compound. Thionyl chloride is often used as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.

Reaction Scheme: C₇H₁₆O + SOCl₂ → C₇H₁₅Cl + SO₂ + HCl

Materials:

-

4-Heptanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-heptanol (1.0 eq) in anhydrous diethyl ether or DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution in an ice bath to 0°C. Add thionyl chloride (1.1 to 1.5 eq) dropwise via a dropping funnel over a period of 30-60 minutes. Stir the mixture continuously.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C. Carefully and slowly quench the reaction by adding cold water or pouring the mixture over crushed ice to decompose any excess thionyl chloride.

-

Work-up: Transfer the mixture to a separatory funnel.[9][10] Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to neutralize HCl), deionized water, and finally with brine.[9][10]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.[9][11] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by fractional distillation under reduced pressure to obtain pure this compound.

Visualized Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound from 4-heptanol.

Caption: Synthesis workflow for this compound from 4-heptanol.

References

- 1. Cas 998-95-8,this compound | lookchem [lookchem.com]

- 2. Heptane, 4-chloro- [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound [chembk.com]

- 6. This compound | C7H15Cl | CID 34689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. chemical-label.com [chemical-label.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Synthesis of 4-Chloroheptane from Heptan-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 4-chloroheptane from heptan-4-ol, a common transformation in organic synthesis. The document outlines the primary synthetic routes, detailed experimental protocols, and relevant chemical data to support research and development activities.

Introduction

The conversion of alcohols to alkyl halides is a fundamental reaction in organic chemistry. For the synthesis of this compound from heptan-4-ol, a secondary alcohol, the two most prevalent methods involve the use of thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl). The choice of reagent can influence reaction conditions, yield, and impurity profiles. This guide will detail both methodologies.

Physicochemical Data

A comprehensive summary of the physical and chemical properties of the starting material and the final product is crucial for experimental design, safety assessment, and purification.

Table 1: Physicochemical Properties of Heptan-4-ol and this compound

| Property | Heptan-4-ol | This compound |

| Molecular Formula | C₇H₁₆O | C₇H₁₅Cl[1][2] |

| Molecular Weight | 116.20 g/mol | 134.65 g/mol [2] |

| CAS Number | 589-55-9 | 998-95-8[3] |

| Boiling Point | 156 °C | ~152.39 °C (estimate)[1][2] |

| Density | 0.817 g/mL | 0.871 g/mL[1][2] |

| Melting Point | -33.6 °C | ~ -69.5 °C (estimate)[1][2] |

| Refractive Index | 1.421 | 1.4237[1][2] |

Synthetic Pathways

The conversion of heptan-4-ol to this compound is a nucleophilic substitution reaction. The hydroxyl group (-OH) of the alcohol is a poor leaving group and must first be converted into a better one. Both thionyl chloride and concentrated hydrochloric acid achieve this through different mechanisms.

Reaction with Thionyl Chloride (SOCl₂)

This is often the preferred method for converting primary and secondary alcohols to their corresponding chlorides due to its mild reaction conditions and high yields. The reaction proceeds via a chlorosulfite ester intermediate. In the presence of a base like pyridine (B92270), the mechanism is typically a clean Sₙ2 reaction.[4] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion and simplifies purification.[5]

Reaction with Concentrated Hydrochloric Acid (HCl)

The reaction of secondary alcohols with concentrated HCl is slower than with tertiary alcohols.[5] To increase the reaction rate, a Lewis acid catalyst, such as zinc chloride (ZnCl₂), is often used. This mixture is known as the Lucas reagent. The reaction can proceed through both Sₙ1 and Sₙ2 pathways.[6]

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound from heptan-4-ol.

Method A: Synthesis using Thionyl Chloride

Equation: C₇H₁₅OH + SOCl₂ → C₇H₁₅Cl + SO₂ + HCl

Materials:

-

Heptan-4-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Anti-bumping granules

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add heptan-4-ol.

-

Dissolve the alcohol in an anhydrous solvent such as diethyl ether or dichloromethane.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution. If pyridine is used, it should be added to the alcohol solution before the thionyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by fractional distillation.

Method B: Synthesis using Concentrated Hydrochloric Acid (Lucas Reagent)

Equation: C₇H₁₅OH + HCl (conc.) --(ZnCl₂)--> C₇H₁₅Cl + H₂O

Materials:

-

Heptan-4-ol

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous zinc chloride (ZnCl₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

Prepare the Lucas reagent by dissolving anhydrous zinc chloride in concentrated hydrochloric acid with cooling.

-

In a round-bottom flask, add the Lucas reagent and heptan-4-ol.

-

Stir the mixture at room temperature. The formation of an insoluble layer of this compound indicates the reaction is proceeding. For secondary alcohols, the reaction may require gentle heating to go to completion.[7]

-

After the reaction is complete (as determined by TLC or the cessation of further phase separation), transfer the mixture to a separatory funnel.

-

Separate the upper organic layer containing the crude this compound.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter the drying agent and remove the solvent by distillation.

-

Purify the crude product by fractional distillation.

Expected Yield: The yields for this method with secondary alcohols can be more variable than with thionyl chloride and may be lower due to the equilibrium nature of the reaction.

Purification and Characterization

Purification of the synthesized this compound is typically achieved by fractional distillation under atmospheric or reduced pressure. The boiling point of this compound is approximately 152.39 °C.[1][2]

The identity and purity of the final product should be confirmed by spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹³C NMR | Spectral data is available and can be found in databases such as SpectraBase.[3] |

| Mass Spec. | Mass spectral data is available from sources like the NIST Mass Spectrometry Data Center.[3][8] |

| ¹H NMR | While a specific spectrum for this compound is not provided in the search results, the expected signals would include a multiplet for the proton on the carbon bearing the chlorine, and overlapping multiplets for the methylene (B1212753) and methyl protons of the heptyl chain. |

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical steps in the conversion of heptan-4-ol to this compound.

References

- 1. chembk.com [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C7H15Cl | CID 34689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. Heptane, 4-chloro- [webbook.nist.gov]

Spectroscopic Analysis of 4-Chloroheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloroheptane, a halogenated alkane. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural characterization of this compound. The information is presented to support research, development, and quality control activities where this compound may be a reagent, intermediate, or reference compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the mass spectrometry data is based on experimental findings from the National Institute of Standards and Technology (NIST) database, the NMR and IR data are predicted values due to the limited availability of published experimental spectra for this specific compound. Predicted data should be used as a reference and for comparison with experimentally acquired spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Protons | Chemical Shift (ppm) | Multiplicity |

| H-4 | 3.9 - 4.1 | Multiplet |

| H-3, H-5 | 1.6 - 1.8 | Multiplet |

| H-2, H-6 | 1.3 - 1.5 | Multiplet |

| H-1, H-7 | 0.9 - 1.0 | Triplet |

¹³C NMR (Predicted)

| Carbon | Chemical Shift (ppm) |

| C-4 | 60 - 65 |

| C-3, C-5 | 35 - 40 |

| C-2, C-6 | 20 - 25 |

| C-1, C-7 | 10 - 15 |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2960 - 2850 | C-H Stretch (alkane) | Strong |

| 1470 - 1450 | C-H Bend (methylene) | Medium |

| 1380 - 1370 | C-H Bend (methyl) | Medium |

| 750 - 650 | C-Cl Stretch | Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M+2 peaks for chlorine-containing fragments.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 134/136 | ~5 | [C₇H₁₅Cl]⁺ (Molecular Ion) |

| 99 | ~30 | [C₇H₁₅]⁺ (Loss of Cl) |

| 91/93 | ~100 | [C₄H₈Cl]⁺ |

| 57 | ~80 | [C₄H₉]⁺ |

| 43 | ~60 | [C₃H₇]⁺ |

| 29 | ~40 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for the analysis of liquid haloalkanes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard single-pulse experiment is performed.

-

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled experiment is performed to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the C-H and C-Cl bonds.

Methodology:

-

Sample Preparation: As a liquid, this compound can be analyzed neat. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed in the spectrometer's sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity and structural features.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is typically used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

Unveiling the Physicochemical Landscape of 4-Chloroheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 4-Chloroheptane, a chlorinated hydrocarbon of interest in various chemical and pharmaceutical applications. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physical Properties of this compound

Quantitative analysis of this compound reveals the following key physical constants. These values are critical for its handling, application in synthesis, and for computational modeling.

| Physical Property | Value | Units |

| Boiling Point | 152.39 (estimate)[1][2][3][4] | °C |

| Density | 0.8710[1][2][3][4][5] | g/mL |

| Melting Point | -69.5 (estimate)[1][2][3][4] | °C |

| Molecular Weight | 134.65[1][2] | g/mol |

| Molecular Formula | C₇H₁₅Cl[1][2] | - |

Experimental Determination of Physical Properties

Accurate determination of the physical properties of a compound like this compound is fundamental. The following sections detail standardized experimental protocols for measuring its boiling point and density.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small liquid sample.[6]

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating mantle or Bunsen burner

-

Mineral oil or silicone oil

Procedure:

-

Sample Preparation: A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.[6]

-

Capillary Tube Insertion: The sealed capillary tube is placed into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and lowered into the Thiele tube, which is partially filled with oil.[6]

-

Heating: The side arm of the Thiele tube is gently heated, allowing the convection of the oil to ensure uniform temperature distribution.

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

-

Boiling Point Reading: The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6] This occurs when the vapor pressure of the sample equals the atmospheric pressure.

Density Determination: Pycnometer Method

The pycnometer method is a precise technique for determining the density of a liquid by measuring its mass within a known volume.

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.001 g)

-

This compound sample

-

Distilled water (for calibration)

-

Thermometer

Procedure:

-

Calibration of Pycnometer:

-

The clean and dry pycnometer is weighed accurately on the analytical balance (m₁).

-

The pycnometer is then filled with distilled water of a known temperature and weighed again (m₂).

-

The mass of the water is calculated (m₂ - m₁).

-

The volume of the pycnometer (V) is determined by dividing the mass of the water by the known density of water at that specific temperature.

-

-

Measurement of this compound:

-

The pycnometer is emptied, dried thoroughly, and filled with this compound at the same temperature as the water.

-

The pycnometer filled with this compound is weighed (m₃).

-

The mass of the this compound is calculated (m₃ - m₁).

-

-

Density Calculation:

-

The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer: Density = (m₃ - m₁) / V

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Logical workflow for determining the boiling point and density of this compound.

References

Solubility of 4-Chloroheptane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-chloroheptane in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide presents qualitative solubility information for this compound and its structural analogs. Furthermore, a detailed experimental protocol for the quantitative determination of haloalkane solubility is provided to enable researchers to generate precise data for their specific applications.

Core Principles of Haloalkane Solubility

The solubility of haloalkanes, such as this compound, in organic solvents is primarily governed by the principle of "like dissolves like." This principle is based on the nature of intermolecular forces between the solute and solvent molecules. The key interactions at play are:

-

London Dispersion Forces: As nonpolar molecules, both haloalkanes and many organic solvents exhibit temporary dipoles, leading to weak London dispersion forces. These are the primary forces responsible for the solubility of haloalkanes in nonpolar solvents.

-

Dipole-Dipole Interactions: The carbon-chlorine bond in this compound is polar, creating a molecular dipole. This allows for dipole-dipole interactions with polar organic solvents.

Generally, haloalkanes are soluble in a wide range of organic solvents because the energy required to break the intermolecular forces within the pure solute and solvent is comparable to the energy released when new solute-solvent interactions are formed.[1][2][3] Conversely, they are typically insoluble in highly polar solvents like water due to the inability to overcome the strong hydrogen bonding between water molecules.[1][4]

Qualitative Solubility Data

| Solute | Solvent | Qualitative Solubility |

| This compound | Nonpolar organic solvents (e.g., hexane, ether) | Soluble[5] |

| 1-Chlorohexane | Benzene | Soluble |

| Xylene | Soluble[1] | |

| Ethyl Acetate | Soluble[1] | |

| Ethanol | Soluble[6] | |

| Diethyl Ether | Soluble[6] | |

| Water | Insoluble[1][7] | |

| 1-Chlorooctane (B87089) | Most Organic Solvents | Soluble[8] |

| Ethanol | Very Soluble[8][9] | |

| Diethyl Ether | Very Soluble[8][10][9] | |

| Carbon Tetrachloride | Sparingly Soluble[8][10][9] | |

| Water | Insoluble[8][10][9][11] |

Note: "Soluble" indicates that the solute will dissolve in the solvent, but the exact concentration is not specified. "Very Soluble" suggests a high degree of solubility, while "Sparingly Soluble" indicates low solubility. "Insoluble" means that the solute does not dissolve to any significant extent.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid haloalkane, such as this compound, in an organic solvent. This protocol is a synthesized procedure based on standard laboratory practices for measuring liquid-liquid solubility.

Objective: To determine the concentration of a saturated solution of a liquid haloalkane in a given organic solvent at a specified temperature.

Materials:

-

Liquid haloalkane (e.g., this compound), high purity

-

Organic solvent of interest, high purity

-

Thermostatically controlled water bath or incubator

-

Calibrated volumetric flasks and pipettes

-

Glass vials or test tubes with airtight seals

-

Vortex mixer and/or magnetic stirrer

-

Centrifuge (optional)

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or other appropriate analytical instrument

-

Syringes and filters for sample preparation

Procedure:

-

Preparation of a Saturated Solution:

-

In a series of sealed glass vials, add an excess amount of the liquid haloalkane to a known volume of the organic solvent. The presence of a distinct second phase of the haloalkane is necessary to ensure saturation.

-

Tightly seal the vials to prevent the evaporation of the solvent.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.

-

Agitate the mixtures for a prolonged period (e.g., 24-48 hours) using a vortex mixer or magnetic stirrer to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 12-24 hours) to allow for complete phase separation.

-

Alternatively, for faster separation or if emulsions have formed, the vials can be centrifuged at a controlled temperature.

-

-

Sampling:

-

Carefully extract an aliquot from the solvent phase (the top or bottom layer, depending on the relative densities of the solute and solvent) using a pipette or syringe. It is crucial to avoid disturbing the interface and drawing any of the undissolved haloalkane phase.

-

If necessary, filter the aliquot through a solvent-resistant syringe filter to remove any micro-droplets of the undissolved solute.

-

-

Analysis:

-

Prepare a series of calibration standards of the haloalkane in the organic solvent of known concentrations.

-

Analyze the calibration standards and the sampled saturated solution using a suitable analytical method, such as gas chromatography.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of the haloalkane in the saturated sample by interpolating its instrument response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility as a concentration (e.g., in g/100 mL, mol/L, or mole fraction) at the specified temperature.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Intermolecular forces driving solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [guidechem.com]

- 3. Miscibility - Wikipedia [en.wikipedia.org]

- 4. 1-Chlorohexane - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CAS 544-10-5: 1-Chlorohexane | CymitQuimica [cymitquimica.com]

- 7. you-iggy.com [you-iggy.com]

- 8. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-chlorooctane [chemister.ru]

- 10. you-iggy.com [you-iggy.com]

- 11. chembk.com [chembk.com]

A Comprehensive Guide to the IUPAC Nomenclature of 4-Chloroheptane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural isomers of heptane (B126788) that, upon monochlorination, can be designated as a "4-chloroheptane" derivative according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This document will systematically explore the nine constitutional isomers of heptane, identify the specific isomers that yield a "4-chloro" derivative, and detail their precise IUPAC names, including stereochemical assignments (R/S configuration) where applicable.

Introduction to Alkane Isomerism and IUPAC Nomenclature

Heptane, with the chemical formula C₇H₁₆, exists as nine distinct structural isomers. These isomers share the same molecular formula but differ in the connectivity of their carbon atoms, leading to unique physical and chemical properties. The IUPAC nomenclature for haloalkanes provides a systematic method for naming these compounds, ensuring clarity and precision in scientific communication. The fundamental principles involve identifying the longest continuous carbon chain (the parent chain), numbering it to assign the lowest possible locant to the substituents, and listing the substituents alphabetically. For chiral molecules, the Cahn-Ingold-Prelog (CIP) priority rules are applied to assign the absolute configuration (R or S) at each stereocenter.

Analysis of Heptane Isomers and their 4-Chloro Derivatives

A systematic analysis of the nine structural isomers of heptane reveals which can produce a "4-chloro" derivative upon monochlorination. The naming convention dictates that the longest carbon chain must be identified and numbered to give the substituents the lowest possible locants. A "4-chloro" designation is only possible when the chlorine atom is located at the fourth carbon of the longest identified chain.

The following isomers of heptane can yield a derivative named with "4-chloro" in its IUPAC name:

-

n-Heptane: Chlorination at the fourth carbon atom of the straight seven-carbon chain directly yields this compound.

-

2-Methylhexane: When numbering the six-carbon chain from the end closer to the methyl group, chlorination at the fourth carbon results in 4-chloro-2-methylhexane.

-

3-Methylhexane: Numbering the six-carbon chain can start from either end, placing the methyl group at C3. Chlorination at the fourth carbon atom gives 4-chloro-3-methylhexane.

-

2,4-Dimethylpentane: The longest chain is five carbons. Chlorination cannot result in a "4-chloro" derivative as the numbering will always start from an end that gives the methyl groups lower locants (2 and 4). Any chlorination would result in a locant other than 4 for the chloro group relative to this parent chain.

-

Other Heptane Isomers: For the remaining isomers of heptane (2,2-dimethylpentane, 2,3-dimethylpentane, 3,3-dimethylpentane, 3-ethylpentane, and 2,2,3-trimethylbutane), the structural arrangement of the carbon skeleton and the rules of IUPAC nomenclature do not permit the formation of a "4-chloro" derivative. The longest chain and numbering scheme will always result in a lower locant for the chloro group or a different parent chain name.

Data Presentation: IUPAC Nomenclature of this compound Isomers

The table below summarizes the IUPAC names of the identified this compound isomers, including their stereochemical designations where applicable.

| Parent Heptane Isomer | IUPAC Name of 4-Chloro Derivative | Chirality | Number of Stereoisomers |

| n-Heptane | (R)-4-chloroheptane | Yes | 2 (Enantiomers) |

| (S)-4-chloroheptane | |||

| 2-Methylhexane | (2R,4R)-4-chloro-2-methylhexane | Yes | 4 (Two pairs of Enantiomers) |

| (2R,4S)-4-chloro-2-methylhexane | |||

| (2S,4R)-4-chloro-2-methylhexane | |||

| (2S,4S)-4-chloro-2-methylhexane | |||

| 3-Methylhexane | (3R,4S)-4-chloro-3-methylhexane | Yes | 4 (Two pairs of Enantiomers) |

| (3R,4R)-4-chloro-3-methylhexane | |||

| (3S,4R)-4-chloro-3-methylhexane | |||

| (3S,4S)-4-chloro-3-methylhexane |

Experimental Protocols

The identification and characterization of these isomers would typically involve the following experimental methodologies:

A. Synthesis of Monochlorinated Heptane Isomers:

-

Free Radical Halogenation: The target heptane isomer is reacted with chlorine gas (Cl₂) in the presence of ultraviolet (UV) light. This reaction proceeds via a free radical mechanism and typically yields a mixture of monochlorinated and polychlorinated products.

-

Reaction Conditions: The reaction is usually carried out in an inert solvent at a controlled temperature to minimize side reactions. The stoichiometry of the reactants can be adjusted to favor monochlorination.

-

Purification: The resulting mixture is purified using techniques such as fractional distillation or preparative gas chromatography to isolate the desired monochlorinated isomers.

B. Spectroscopic and Chiral Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the constitution of the isolated isomers by analyzing the chemical shifts, coupling constants, and integration of the signals.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compounds, confirming the presence of a chlorine atom.

-

Chiral Chromatography: The enantiomers of the chiral this compound isomers can be separated and analyzed using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase.

-

Polarimetry: The optical activity of the separated enantiomers can be measured using a polarimeter to determine the specific rotation, which is a characteristic physical property of a chiral molecule.

Visualization of Isomeric Relationships

The following diagrams illustrate the logical relationships between the parent heptane isomers and their corresponding 4-chloro derivatives.

Caption: Derivation of this compound Isomers from Parent Alkanes.

An In-depth Technical Guide to the Thermochemical Properties of 4-Chloroheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 4-chloroheptane. The information is presented in a structured format to facilitate its use in research, drug development, and scientific applications. This document includes tabulated quantitative data, detailed experimental methodologies, and visualizations of relevant chemical pathways and experimental workflows.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound. The data is a combination of calculated values obtained using established computational methods and experimental data where available.

Table 1: Calculated Thermochemical Properties of this compound

| Property | Symbol | Value | Units | Method |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -208.83 | kJ/mol | Joback Method |

| Standard Gibbs Free Energy of Formation | ΔfG° | -6.31 | kJ/mol | Joback Method |

| Enthalpy of Fusion | ΔfusH° | 14.56 | kJ/mol | Joback Method |

| Enthalpy of Vaporization | ΔvapH° | 35.17 | kJ/mol | Joback Method |

| Ideal Gas Heat Capacity (298.15 K) | Cp,gas | 209.54 | J/(mol·K) | Joback Method (Calculated) |

| Standard Molar Entropy (gas, 298.15 K) | S°gas | 468.13 | J/(mol·K) | Benson Method (Calculated) |

Table 2: Experimental Thermochemical Data for this compound

| Reaction | Property | Value | Units | Phase |

| Isomerization to 3-Chloroheptane | ΔrH° | -0.23 ± 0.10 | kJ/mol | Gas |

| Isomerization to 2-Chloroheptane | ΔrH° | -0.4 ± 0.2 | kJ/mol | Gas |

Computational Methodology: Group Additivity Methods

Due to a lack of extensive experimental data for this compound, computational methods are employed to estimate its thermochemical properties. The Joback and Benson group additivity methods are well-established techniques for this purpose.

Joback Method

The Joback method estimates thermochemical properties by summing the contributions of individual functional groups within a molecule. For this compound (C7H15Cl), the molecule is broken down into the following groups:

-

2 x -CH3

-

4 x -CH2-

-

1 x >CH-

-

1 x -Cl (non-aromatic)

The ideal gas heat capacity (Cp,gas) is calculated using the following equation:

Cp,gas = (Σa - 37.93) + (Σb + 0.210)T + (Σc - 3.91 x 10-4)T2 + (Σd + 2.06 x 10-7)T3

Using the standard group contributions at T = 298.15 K, the calculated ideal gas heat capacity is 209.54 J/(mol·K) .

Benson Group Additivity Method

The Benson method is another group contribution technique that is particularly useful for estimating standard molar entropy (S°). The groups for this compound are:

-

2 x [C-(H)3(C)]

-

2 x [C-(H)2(C)2]

-

2 x [C-(H)2(C)(CCl)]

-

1 x [C-(H)(C)2(Cl)]

By summing the contributions of these groups and applying a symmetry correction, the standard molar entropy (S°gas) at 298.15 K is estimated to be 468.13 J/(mol·K) .

Experimental Protocol: Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity of liquid this compound can be experimentally determined using Differential Scanning Calorimetry (DSC). The following protocol is a standard procedure for such measurements.

Objective: To determine the specific heat capacity (cp) of liquid this compound as a function of temperature.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans and lids

-

Microbalance

-

Sapphire standard for calibration

-

High-purity nitrogen gas for purging

Procedure:

-

Calibration:

-

Perform a baseline calibration by running the DSC with two empty, hermetically sealed aluminum pans over the desired temperature range (e.g., -50°C to 150°C) at a constant heating rate (e.g., 10°C/min).

-

Calibrate the heat flow and temperature using a certified sapphire standard. A known mass of the sapphire standard is placed in a sample pan and subjected to the same temperature program as the baseline run.

-

-

Sample Preparation:

-

Accurately weigh an empty aluminum sample pan and lid.

-

Introduce a small amount of this compound (typically 5-10 mg) into the pan.

-

Hermetically seal the pan to prevent any loss of sample due to volatilization during the experiment.

-

Accurately weigh the sealed sample pan to determine the exact mass of the this compound.

-

-

Measurement:

-

Place the sealed sample pan in the sample holder of the DSC and an empty sealed pan as a reference.

-

Equilibrate the sample at the starting temperature for a few minutes.

-

Heat the sample at a constant rate (e.g., 10°C/min) through the desired temperature range.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Subtract the baseline curve from the sample and sapphire curves to obtain the net heat flow.

-

The specific heat capacity of the sample (cp,sample) is calculated using the following equation: cp,sample = (Dsample / Dstd) x (mstd / msample) x cp,std where:

-

Dsample and Dstd are the vertical displacements from the baseline for the sample and standard, respectively.

-

msample and mstd are the masses of the sample and standard, respectively.

-

cp,std is the known specific heat capacity of the sapphire standard.

-

-

Visualizations

Reaction Pathways of this compound

As a secondary haloalkane, this compound can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The favored pathway depends on factors such as the nature of the nucleophile/base, the solvent, and the temperature.

Unlocking Synthetic Possibilities: A Technical Guide to the Research Applications of 4-Chloroheptane

For Immediate Release

[City, State] – 4-Chloroheptane, a halogenated alkane with the chemical formula C7H15Cl, is emerging as a versatile building block in organic synthesis, offering researchers and drug development professionals a valuable tool for the construction of complex molecular architectures. This in-depth technical guide explores the potential research applications of this compound, providing a comprehensive overview of its reactivity, key transformations, and detailed experimental protocols.

Physicochemical Properties of this compound

A clear, colorless liquid, this compound serves as a lipophilic seven-carbon chain that can be readily incorporated into organic molecules. A summary of its key physical and chemical properties is provided below, offering a valuable resource for reaction planning and execution.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅Cl | [1][2] |

| Molecular Weight | 134.65 g/mol | [1][2] |

| CAS Number | 998-95-8 | [1][2] |

| Boiling Point | 152.4 °C (estimated) | [1] |

| Density | 0.871 g/mL at 25 °C | [1] |

| Refractive Index | 1.4237 at 20 °C | [1] |

Core Synthetic Applications

The reactivity of this compound is primarily centered around the carbon-chlorine bond, which allows for its participation in a variety of nucleophilic substitution and organometallic reactions. These transformations enable the introduction of the heptyl group into a wide range of substrates, facilitating the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Formation and Reactions of 4-Heptylmagnesium Chloride (Grignard Reagent)

One of the most powerful applications of this compound is in the formation of its corresponding Grignard reagent, 4-heptylmagnesium chloride. This organometallic compound serves as a potent nucleophile, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles. A patent for the preparation of benzylbenzene sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors lists 4-heptylmagnesium chloride as a secondary alkylmagnesium chloride, highlighting its relevance in the synthesis of pharmaceutically active molecules.

Experimental Protocol: General Preparation of 4-Heptylmagnesium Chloride

This protocol provides a general procedure for the synthesis of a Grignard reagent, which can be adapted for this compound.

Materials:

-

Magnesium turnings

-

This compound

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of this compound in anhydrous diethyl ether.

-

Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.

-

Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

The resulting greyish solution of 4-heptylmagnesium chloride is then ready for use in subsequent reactions.

Logical Relationship: Grignard Reagent Formation

Caption: Formation of 4-Heptylmagnesium Chloride.

The newly formed 4-heptylmagnesium chloride can then be reacted with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to generate a diverse array of secondary and tertiary alcohols, and carboxylic acids, respectively.

Synthesis of Heptyl-Substituted Aromatics via Friedel-Crafts Alkylation

This compound can be employed as an alkylating agent in Friedel-Crafts reactions to introduce a heptyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: General Friedel-Crafts Alkylation of Benzene with this compound

Materials:

-

Benzene

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride and an excess of benzene.

-

Cool the mixture in an ice bath.

-

Add this compound dropwise from the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

The reaction is then quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

-

The organic layer is separated, washed with water and a dilute sodium bicarbonate solution, and then dried over an anhydrous drying agent.

-

The product, 4-heptylbenzene, is isolated by distillation.

Reaction Pathway: Friedel-Crafts Alkylation

Caption: Friedel-Crafts Alkylation of Benzene.

Nucleophilic Substitution Reactions

The chlorine atom in this compound can be displaced by a variety of nucleophiles to introduce different functional groups at the 4-position of the heptane (B126788) chain.

a) Synthesis of 4-Azidoheptane

The reaction of this compound with sodium azide (B81097) provides a straightforward route to 4-azidoheptane. Azides are versatile intermediates that can be reduced to primary amines or used in "click" chemistry reactions.

Experimental Protocol: Synthesis of 4-Azidoheptane

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

In a round-bottom flask, dissolve sodium azide in DMF or DMSO.

-

Add this compound to the solution.

-

Heat the reaction mixture with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like diethyl ether.

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain 4-azidoheptane.

b) Synthesis of 4-Heptanethiol

Reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), can be used to prepare the corresponding thiol.

Experimental Protocol: Synthesis of 4-Heptanethiol

Materials:

-

This compound

-

Sodium hydrosulfide (NaSH)

-

Ethanol or methanol

Procedure:

-

In a round-bottom flask, dissolve sodium hydrosulfide in ethanol.

-

Add this compound to the solution.

-

Reflux the mixture for several hours.

-

After cooling, pour the reaction mixture into water and acidify with a dilute acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent to yield 4-heptanethiol.

Experimental Workflow: Nucleophilic Substitution

Caption: General workflow for nucleophilic substitution.

Future Outlook

The synthetic utility of this compound, particularly in the formation of Grignard reagents and as an alkylating agent, positions it as a valuable intermediate in the synthesis of complex organic molecules. Its application in the construction of novel pharmaceutical candidates and functional materials is an area ripe for further exploration. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this versatile seven-carbon building block.

References

An In-depth Technical Guide to 4-Chloroheptane: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloroheptane, a halogenated alkane with applications as a solvent and a synthetic intermediate. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its synthesis falls within the purview of well-established mid-20th-century organic chemistry reactions. This document details the likely historical and modern synthetic routes, provides a consolidated summary of its physicochemical and spectroscopic properties, and outlines detailed experimental protocols for its preparation and characterization.

Introduction and Historical Context

This compound, with the chemical formula C₇H₁₅Cl, is a secondary alkyl halide.[1][2][3] Although a specific individual or date for its first synthesis is not prominently recorded, its preparation is conceptually straightforward using methods developed in the early to mid-20th century for the synthesis of alkyl halides. The two most probable historical synthetic pathways would have been the free-radical chlorination of heptane (B126788) and the nucleophilic substitution of 4-heptanol (B146996).

The free-radical halogenation of alkanes was a subject of intense study in the mid-20th century, and it is highly probable that this compound was synthesized and characterized as part of broader investigations into the products of these reactions. Similarly, the conversion of alcohols to alkyl chlorides using reagents like hydrogen chloride or thionyl chloride was a well-established transformation.[4]

In modern organic synthesis, this compound serves primarily as a solvent and an intermediate in the preparation of other organic molecules.[5] Its utility in drug development would typically be as a building block for more complex molecules, where the chlorine atom can be displaced by various nucleophiles to introduce new functional groups.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various sources to provide a comprehensive reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl | [1][2][3] |

| Molecular Weight | 134.65 g/mol | [1] |

| CAS Number | 998-95-8 | [1][2][3] |

| Appearance | Colorless liquid | |

| Melting Point | -69.5 °C (estimate) | [5] |

| Boiling Point | 152.39 °C (estimate) | [5] |

| Density | 0.871 g/mL | [5] |

| Refractive Index | 1.4237 | [5] |

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below. The first is a classical, though less selective, free-radical chlorination, and the second is a more targeted synthesis from the corresponding alcohol.

Synthesis via Free-Radical Chlorination of Heptane

This method involves the reaction of heptane with a chlorinating agent, typically initiated by UV light or a radical initiator. While this method can produce this compound, it will also yield a mixture of other monochlorinated and polychlorinated isomers.

Materials:

-

n-Heptane

-

Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine n-heptane and a catalytic amount of AIBN.

-

Slowly add sulfuryl chloride to the reaction mixture.

-

Heat the mixture to reflux for a period sufficient to ensure complete reaction, typically monitored by gas chromatography.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Fractionally distill the crude product to separate the isomeric chloroheptanes. The fraction corresponding to the boiling point of this compound should be collected.

Synthesis from 4-Heptanol

A more direct and selective method for the preparation of this compound is the nucleophilic substitution of the hydroxyl group of 4-heptanol. This can be achieved using various reagents, with thionyl chloride being a common and effective choice.

Materials:

-

4-Heptanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (optional, as a scavenger for HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, dissolve 4-heptanol in diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride from the addition funnel to the cooled solution of 4-heptanol. A small amount of pyridine can be added to neutralize the HCl gas produced.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

-

Cool the mixture and carefully pour it over crushed ice.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The product can be further purified by distillation.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods. The expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the different types of protons in the molecule. The proton attached to the carbon bearing the chlorine atom (C4) would appear as a multiplet at a downfield chemical shift compared to the other alkyl protons due to the deshielding effect of the chlorine atom.

¹³C NMR: The carbon NMR spectrum provides information about the number of non-equivalent carbons. For this compound, due to its symmetry, four distinct signals are expected. The carbon atom bonded to the chlorine (C4) will be significantly downfield.

| Carbon Atom | Expected ¹³C Chemical Shift (ppm) |

| C1 & C7 | ~14 |

| C2 & C6 | ~22 |

| C3 & C5 | ~35 |

| C4 | ~60 |

Note: These are approximate values and can vary depending on the solvent and instrument.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. The fragmentation pattern will be consistent with the cleavage of a secondary alkyl chloride.

Expected Fragmentation:

-

Molecular Ion (M⁺): A pair of peaks corresponding to C₇H₁₅³⁵Cl⁺ and C₇H₁₅³⁷Cl⁺.

-

Loss of HCl: A peak corresponding to the loss of a molecule of hydrogen chloride.

-

Alpha-Cleavage: Fragmentation adjacent to the chlorine atom, leading to the formation of stable carbocations.

Applications in Research and Development

This compound is primarily used as a synthetic intermediate. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at the 4-position of the heptane chain. This makes it a useful building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and other specialty chemicals. Its properties as a non-polar solvent also lend it to applications where such a medium is required.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

While the specific historical genesis of this compound is not well-documented, its synthesis is readily achieved through established organic chemistry methodologies. This guide has provided a consolidated resource for researchers and professionals, detailing its physicochemical properties, outlining reliable synthetic protocols, and summarizing its key spectroscopic features. Its utility as a synthetic intermediate ensures its continued relevance in the field of organic chemistry.

References

Methodological & Application

Application Notes and Protocols: 4-Chloroheptane in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of 4-chloroheptane as a substrate in nucleophilic substitution reactions. This document includes theoretical background, experimental protocols, and expected outcomes for reactions with various common nucleophiles. As a secondary alkyl halide, this compound can undergo both S(_N)1 and S(_N)2 reactions, often in competition with elimination (E1 and E2) pathways. The predominant reaction pathway is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Theoretical Background

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the chloride ion) by a nucleophile. The reaction mechanism for a secondary haloalkane like this compound can be either bimolecular (S(_N)2) or unimolecular (S(_N)1).

-

S(_N)2 Mechanism: This is a single-step concerted reaction where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics).[1][2][3] S(_N)2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents.[4][5][6]

-

S(_N)1 Mechanism: This is a two-step reaction involving the formation of a carbocation intermediate after the leaving group departs. This is the slow, rate-determining step. The carbocation is then rapidly attacked by the nucleophile. The rate of this reaction is dependent only on the concentration of the substrate (first-order kinetics).[1] S(_N)1 reactions are favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate.

-

Competition with Elimination: Elimination reactions, where a proton and the leaving group are removed to form an alkene, are always in competition with substitution reactions.[7][8] E2 reactions (bimolecular) are favored by strong, sterically hindered bases, while E1 reactions (unimolecular) compete with S(_N)1 reactions, especially at higher temperatures.[7][8] For secondary halides, the choice of reagent and conditions is crucial in directing the reaction towards substitution or elimination.[7][9]

The following diagram illustrates the competing S(_N)2 and E2 pathways for this compound with a strong nucleophile/base.

References

- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 2. Khan Academy [khanacademy.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Formation of Heptan-4-ylmagnesium Chloride from 4-Chloroheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are indispensable tools in organic synthesis, enabling the formation of carbon-carbon bonds, which is fundamental to the construction of complex molecular architectures found in many pharmaceutical agents. The formation of Grignard reagents from secondary alkyl halides, such as 4-chloroheptane, presents unique challenges compared to their primary counterparts. These challenges include slower reaction rates and a higher propensity for side reactions, such as Wurtz coupling and elimination.

These application notes provide a detailed overview of the formation of heptan-4-ylmagnesium chloride, a Grignard reagent derived from a secondary alkyl chloride. This document outlines the comparative reactivity of different alkyl halides, the influence of solvents, detailed experimental protocols for synthesis and quantification, and a visual representation of the reaction pathways. The information herein is intended to equip researchers with the necessary knowledge to successfully prepare and utilize Grignard reagents from secondary alkyl chlorides in their synthetic endeavors.

Data Presentation

The choice of starting material and solvent significantly impacts the efficiency of Grignard reagent formation. The following tables summarize the qualitative and quantitative differences between various alkyl halides and the influence of common ethereal solvents.

Table 1: Comparative Performance of Alkyl Halides in Grignard Reagent Synthesis

| Parameter | Alkyl Iodide (R-I) | Alkyl Bromide (R-Br) | Alkyl Chloride (R-Cl) |

| Reactivity | Highest | Moderate | Lowest |

| Initiation | Often spontaneous | Typically requires initiation (e.g., iodine crystal) | Difficult; may require chemical activators and higher temperatures |

| Typical Reaction Time | Fast | Moderate | Slow |

| Typical Yield | High | Good to High | Moderate to Good |

| Side Reactions | Prone to Wurtz coupling | Wurtz coupling is a potential side reaction | Wurtz coupling is less common |

| Stability of Reagent | Less stable | Generally stable in ether | More stable |

| Cost | Highest | Moderate | Lowest |

Note: Yields and reaction times are qualitative and can vary based on the specific alkyl group, solvent, temperature, and purity of reagents.

Table 2: Influence of Solvent on Grignard Reagent Formation from Secondary Alkyl Chlorides

| Solvent | Key Properties | Impact on Reaction with Secondary Alkyl Chlorides |

| Diethyl Ether (Et₂O) | Lower boiling point (34.6 °C), less polar. | Slower reaction rates due to lower reflux temperature. May result in lower yields compared to THF. |

| Tetrahydrofuran (B95107) (THF) | Higher boiling point (66 °C), more polar, better at solvating the Grignard reagent. | Preferred for less reactive chlorides. The higher reflux temperature can overcome the activation energy barrier, leading to faster reaction and potentially higher yields. The increased polarity and coordinating ability of THF stabilizes the Grignard reagent. |

Experimental Protocols

Protocol 1: Synthesis of Heptan-4-ylmagnesium Chloride

This protocol describes the formation of heptan-4-ylmagnesium chloride from this compound in tetrahydrofuran (THF).

Materials:

-

Magnesium turnings

-

Iodine crystal

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask, three-necked

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for an inert gas. Flame-dry all glassware under a stream of inert gas to ensure anhydrous conditions.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. Allow the flask to cool to room temperature.

-

Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Initiation: Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The higher boiling point of THF (66 °C) facilitates the reaction of the less reactive alkyl chloride.

-

Completion: After the addition is complete, continue to reflux the mixture with stirring for an additional 1-2 hours to ensure complete consumption of the this compound. The resulting solution of heptan-4-ylmagnesium chloride will be cloudy and greyish.

-

Storage and Use: The Grignard reagent should be used immediately for subsequent reactions. If storage is necessary, it should be kept under an inert atmosphere.

Protocol 2: Titration and Quantification of Heptan-4-ylmagnesium Chloride

This protocol uses iodine (I₂) for the titration of the prepared Grignard reagent to determine its molarity.

Materials:

-

Anhydrous THF

-

Iodine (I₂)

-

1.0 M solution of LiCl in THF (optional, but improves endpoint detection)

-

Dry glassware (vials, syringes)

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of Titration Solution: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 254 mg, 1.0 mmol) in anhydrous THF (or 1.0 M LiCl in THF).

-

Titration Setup: Place the vial on a magnetic stirrer and begin stirring.

-

Titration: Using a dry, calibrated syringe, slowly add the prepared heptan-4-ylmagnesium chloride solution to the iodine solution. The dark color of the iodine will gradually fade.

-

Endpoint Determination: The endpoint is reached when the characteristic purple/brown color of the iodine just disappears, and the solution becomes colorless or pale yellow.

-

Calculation: The molarity of the Grignard reagent is calculated using the following formula:

Molarity (M) = (moles of I₂) / (Volume of Grignard solution added in L)

Note: 1 mole of Grignard reagent reacts with 1 mole of I₂.

Visualizations

The following diagrams illustrate the key reaction pathways and a typical experimental workflow for the formation of a Grignard reagent from this compound.

Caption: Competing pathways in Grignard reagent formation.

Caption: Experimental workflow for Grignard reagent synthesis.